molecular formula C7H12N4O B13494023 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide

Cat. No.: B13494023
M. Wt: 168.20 g/mol
InChI Key: NZHJPCAKFZTKMD-UHFFFAOYSA-N
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Description

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be achieved through several synthetic routes. Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound with an imidazole ring substituted with an isopropyl group. It has a molecular formula of C9H16N4OC_{9}H_{16}N_{4}O and a molecular weight of 210.28 g/mol. The compound contains both amino and amide functional groups, contributing to its reactivity and potential biological activity.

Chemical Properties and Reactions
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide can undergo several chemical transformations. The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide typically involves several key steps.

Biological Activity and Interactions
The biological activity of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is linked to its interactions with enzymes and receptors. The imidazole ring allows the compound to coordinate with metal ions in enzyme active sites, potentially modulating their activity. Research suggests it may influence cellular pathways and signal transduction processes, making it a candidate for medicinal chemistry and pharmacology studies. Studies focus on its binding affinity to biological targets, assessing its effects on enzyme kinetics or cellular signaling pathways, providing insights into its potential as a drug candidate.

Applications
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide has various applications across different fields.

Similar Compounds
Several compounds share structural similarities with 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)propanamide, primarily due to the presence of imidazole rings or similar functional groups:

  • 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride Contains an imidazole ring, but different functional groups lead to distinct reactivity.
  • 3-(6-Amino-pyridin-3-yl)-2-(1-isopropyl-1H-imidazol-4-yl)-propionic acid Combines imidazole and pyridine structures, potentially leading to different biological activities due to pyridine inclusion.
  • 4-Methylimidazole A simple imidazole structure lacking the amino group, primarily used in food chemistry.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives such as:

    Metronidazole: Used as an antibiotic and antiprotozoal agent.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Ketoconazole: An antifungal medication. What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is an organic compound characterized by the presence of an imidazole ring and amide functional groups. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_6H_10N_4O, with a molecular weight of approximately 170.17 g/mol. The presence of an imidazole ring allows for interactions with various biological targets, including enzymes and receptors.

Property Details
Molecular FormulaC₆H₁₀N₄O
Molecular Weight170.17 g/mol
Functional GroupsAmino, Amide, Imidazole

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and active sites on enzymes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, modulating the activity of target molecules. This interaction can lead to various biological effects such as:

  • Enzyme inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.
  • Receptor modulation : Altering receptor signaling pathways that could impact physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. For instance, it exhibited selective cytotoxicity against A375 (human melanoma cell line) with an IC50 value of approximately 5.7μM5.7\,\mu M .

Case Studies

One notable study investigated the effects of this compound on specific enzyme activities related to cancer progression. The results indicated a significant inhibition of tumor growth in xenograft models when treated with this compound, suggesting its potential as a therapeutic agent in oncology .

Another study focused on its role as a selective androgen receptor degrader (SARD). The compound was shown to bind effectively to the androgen receptor, leading to decreased proliferation of prostate cancer cells .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-amino-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5-10-2-3-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12)

InChI Key

NZHJPCAKFZTKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)N)N

Origin of Product

United States

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